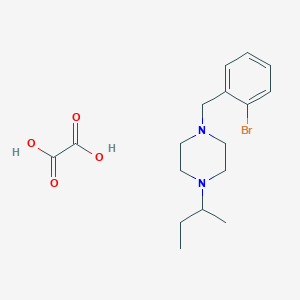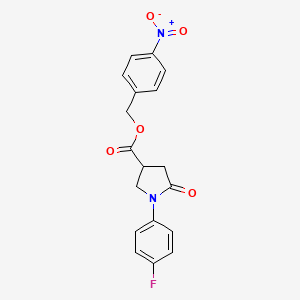![molecular formula C17H22ClFN2O2 B5158783 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. CFM-2 is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In
作用机制
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine works by binding to the DAT and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels and prolongs the duration of dopaminergic neurotransmission. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is highly selective for the DAT and does not significantly affect other monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to increase extracellular dopamine levels in the striatum, a brain region involved in reward and movement. This increase in dopamine levels can lead to behavioral changes, such as increased locomotor activity and enhanced sensitivity to rewarding stimuli. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One of the main advantages of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is its high selectivity for the DAT. This makes it a valuable tool for studying the role of dopamine in the brain without affecting other monoamine systems. However, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is not without its limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
未来方向
There are several future directions for research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the use of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine as a potential treatment for addiction. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Another area of interest is the use of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine to study the role of dopamine in depression. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to increase extracellular dopamine levels in the striatum, which is a brain region implicated in depression. Finally, there is interest in developing new compounds based on the structure of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine that may have improved pharmacological properties, such as longer half-life and increased potency.
Conclusion:
In conclusion, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a potent and selective inhibitor of the dopamine transporter and has been shown to increase extracellular dopamine levels in the striatum. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has several advantages as a research tool, including its high selectivity for the DAT, but also has limitations, such as its short half-life and limited availability. Future research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine may lead to new treatments for addiction and depression, as well as the development of new compounds with improved pharmacological properties.
合成方法
The synthesis of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the reaction of 2-chloro-6-fluorobenzylamine with 4-morpholinecarboxylic acid in the presence of a coupling reagent. The resulting product is then treated with piperidine and acetic anhydride to form the final compound. The purity of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine can be assessed by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. Dysregulation of the dopamine system has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and Parkinson's disease. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a valuable tool for studying the role of dopamine in these disorders.
属性
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)12-20-6-4-13(5-7-20)17(22)21-8-10-23-11-9-21/h1-3,13H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVULBRUQBXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl](morpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)


![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)